4-Iodohexanoic acid
Description
4-Iodohexanoic acid (C₆H₁₁IO₂) is a halogenated carboxylic acid featuring an iodine atom at the fourth carbon of a six-carbon chain. Iodo-substituted carboxylic acids are critical in organic synthesis, pharmaceuticals, and radiochemistry due to iodine’s versatility as a leaving group or radiolabeling site. For example, iodinated compounds like 6-(4-Iodophenyl)-4,6-dioxohexanoic acid are synthesized via reactions involving iodinated ketones and anhydrides (), suggesting similar strategies could apply to this compound.
Properties
CAS No. |
62885-37-4 |
|---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4-iodohexanoic acid |
InChI |
InChI=1S/C6H11IO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
LAQGVQXAMCFXMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodohexanoic acid can be synthesized through several methods. One common approach involves the iodination of hexanoic acid. This can be achieved by reacting hexanoic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically requires a solvent like acetic acid and is carried out at elevated temperatures to ensure complete iodination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Iodohexanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: Formation of azidohexanoic acid or cyanohexanoic acid.
Reduction: Formation of 4-iodohexanol.
Oxidation: Formation of 4-iodohexanone or 4-iodohexanal.
Scientific Research Applications
4-Iodohexanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-iodohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom’s presence enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 Iodoacetic Acid (C₂H₃IO₂)
- Structure : Acetic acid with an iodine substituent on the α-carbon.
- Molecular Weight: 185.95 g/mol (vs. ~228.06 g/mol for 4-Iodohexanoic acid) .
- Reactivity: Iodoacetic acid’s α-iodine enhances electrophilicity, making it reactive in alkylation reactions. In contrast, this compound’s distal iodine (C4) may reduce direct electronic effects on the carboxylic group, favoring nucleophilic substitution at the iodine site.
- Applications: Used in protein alkylation and enzyme inhibition studies. This compound’s longer chain may improve lipid solubility for targeted drug delivery.
2.1.2 2-Hydroxy-4-iodobenzoic Acid (C₇H₅IO₃)
- Structure : Aromatic benzoic acid with hydroxyl and iodine substituents.
- Molecular Weight : 264.02 g/mol .
- Key Differences: The aromatic ring in 2-hydroxy-4-iodobenzoic acid confers rigidity and conjugation, unlike the aliphatic chain of this compound. This structural disparity affects solubility (aromatic acids are less water-soluble) and reactivity (iodine in aliphatic chains is more labile).
2.1.3 3,5-Diiodo-4-hydroxybenzoic Acid (C₇H₄I₂O₃)
- Structure : Di-iodinated aromatic acid with a hydroxyl group.
- Molecular Weight : 389.91 g/mol .
- Applications: Used as a reference material in pharmaceuticals. Compared to this compound, the di-iodination increases molecular weight and steric hindrance, reducing reaction rates in substitution reactions.
Aliphatic Carboxylic Acid Derivatives
2.2.1 Hexa-2,4-dienoic Acid (C₆H₈O₂)
- Structure: Unsaturated dienoic acid.
- Molecular Weight : 128.13 g/mol .
- Comparison: The conjugated double bonds in Hexa-2,4-dienoic acid enhance resonance stabilization and acidity (pKa ~4.6) compared to this compound (estimated pKa ~4.8–5.0). Iodine’s electron-withdrawing effect slightly increases acidity relative to non-halogenated hexanoic acid (pKa ~4.9).
2.2.2 4-Oxododecanedioic Acid (C₁₂H₂₀O₅)
- Structure : A keto-substituted dicarboxylic acid.
- Synthesis : Produced via oxidation of fatty acid derivatives ().
- Key Differences: The ketone group introduces a reactive site for condensation reactions, unlike this compound, where iodine serves as a leaving group or radiolabeling target.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|
| This compound* | ~228.06 | ~80–85 (est.) | ~300 (est.) | Low in water |
| Iodoacetic Acid | 185.95 | 97–99 | Decomposes | Moderate |
| 2-Hydroxy-4-iodobenzoic Acid | 264.02 | Not reported | Not reported | Low (organic solvents) |
| Hexa-2,4-dienoic Acid | 128.13 | 135–137 | 230–235 | Low |
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
